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molecular formula C7H6Cl2N2O B8772062 1-(4,6-Dichloropyrimidin-5-yl)propan-2-one

1-(4,6-Dichloropyrimidin-5-yl)propan-2-one

Cat. No. B8772062
M. Wt: 205.04 g/mol
InChI Key: BOFLMNLXVBYVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193725B2

Procedure details

A 500 mL two necked round bottom flask was charged with 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (1.2 g), dry diethyl ether (80 mL) and dry THF (80 mL). The reaction mixture was cooled to 0° C. and diazomethane solution in diethyl ether (30 mL) was slowly added under nitrogen atmosphere at 0° C. The reaction mixture was stirred at room temperature for 24 hours under nitrogen atmosphere before being quenched by acetic acid (20 mL), followed by water (100 mL). Aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure gave crude 1-(4,6-dichloropyrimidin-5-yl)propan-2-one (0.94 g) which was used as was. 1H NMR (DMSO-d6): δ 2.32 (s, 3H), 4.19 (s, 2H), 8.85 (s, 1H).
[Compound]
Name
two
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH2:8][CH:9]=[O:10])=[C:6]([Cl:11])[N:5]=[CH:4][N:3]=1.[CH2:12]1COCC1.[N+](=C)=[N-]>C(OCC)C>[Cl:11][C:6]1[C:7]([CH2:8][C:9](=[O:10])[CH3:12])=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
two
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1CC=O)Cl
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being quenched by acetic acid (20 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with dichloromethane (2×25 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1CC(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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